5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione
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Overview
Description
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes tert-butyl and dichloro substituents on a cyclohexadiene ring. This compound is known for its electrophilic properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 5-tert-butyl-2,3-dihydroxycyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione involves its electrophilic nature, which allows it to react with nucleophiles in biological systems. It can form covalent bonds with cellular components, leading to various biological effects. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-tert-butyl-2,5-cyclohexadiene-1,4-dione
- 3,5-Di-tert-butyl-o-benzoquinone
- 2,5-Dichlorobenzoquinone
Uniqueness
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dichloro groups enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
34403-14-0 |
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Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
5-tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
InChI Key |
XNOSEPJTVNZNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
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